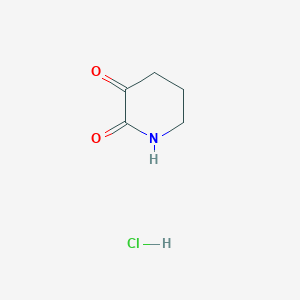

2,3-Piperidinedione hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8ClNO2 |

|---|---|

Molecular Weight |

149.57 g/mol |

IUPAC Name |

piperidine-2,3-dione;hydrochloride |

InChI |

InChI=1S/C5H7NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3H2,(H,6,8);1H |

InChI Key |

HLXAZIJICPSNGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=O)NC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity Studies

Advanced Synthetic Routes for 2,3-Piperidinedione Hydrochloride

The construction of the 2,3-piperidinedione core is a synthetic challenge that can be approached through several strategic pathways. These routes leverage fundamental organic reactions to build the heterocyclic ring system with the desired vicinal dicarbonyl functionality.

Cyclization Reactions of Amino Acid Derivatives and Related Precursors

The use of amino acids as chiral starting materials is a cornerstone of modern synthetic chemistry. Amino acids such as aspartic acid and glutamic acid are particularly relevant precursors for nitrogen-containing heterocycles. For instance, the synthesis of the related 2,6-dioxopiperidine scaffold has been accomplished using L-glutamic acid. nih.gov This strategy involves the cyclization of the amino acid backbone to form the piperidine (B6355638) ring.

A plausible, analogous route to the 2,3-piperidinedione core could originate from a suitably modified aspartic acid derivative. By converting the side-chain carboxylic acid to an ester and the alpha-carboxylic acid to a different functional group that can participate in cyclization (e.g., an activated amide or another ester), an intramolecular condensation could be induced to form the desired 2,3-dione structure. The precise sequence of functional group manipulations and the choice of protecting groups would be critical to direct the cyclization to the desired 2,3-regioisomer over other possibilities.

Beta-Keto Ester Cyclizations

The intramolecular cyclization of diesters, known as the Dieckmann condensation, is a powerful and widely used method for forming five- and six-membered rings containing a β-keto ester moiety. wikipedia.orglibretexts.org This reaction proceeds via base-mediated deprotonation at an α-carbon, followed by an intramolecular nucleophilic attack of the resulting enolate onto the second ester group, ultimately forming the cyclic β-keto ester. libretexts.orgorganic-chemistry.org This strategy has been successfully applied to the synthesis of various piperidone scaffolds, including piperidin-4-ones and piperidin-2,4-diones. ucl.ac.uknih.gov

For the synthesis of a 2,3-piperidinedione, a potential acyclic precursor would be an N-protected amino diester. The Dieckmann cyclization of such a substrate would generate the six-membered ring and install the required ketone at the 3-position and an ester at the 2-position. Subsequent hydrolysis and decarboxylation of the ester at C2 would yield an N-protected 3-oxopiperidine, which could then be oxidized at C2 to give the final 2,3-dione. Alternatively, direct formation of the dione (B5365651) could be envisioned from a precursor already containing an equivalent of the C2 ketone.

Table 1: Generalized Dieckmann Condensation for Piperidinedione Synthesis

| Step | Description | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Intramolecular Cyclization | Acyclic Diester, Strong Base (e.g., NaH, NaOEt) | Cyclic β-Keto Ester |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. This approach is particularly valuable for creating complex, chiral molecules. Advanced strategies for the synthesis of substituted piperidines have utilized one-pot enzymatic cascades. researchgate.net For example, a stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.net

In this type of cascade, an amine oxidase first oxidizes a tetrahydropyridine (B1245486) to an activated dihydro-pyridinium intermediate. An ene-imine reductase (EneIRED) then performs an asymmetric conjugate reduction to generate a chiral enamine, which is subsequently reduced to the final substituted piperidine with precise stereochemical control. researchgate.net While this specific cascade yields substituted piperidines rather than diones, it highlights the potential of using enzymes to control the stereochemistry and functionalization of the piperidine core. Adapting such a methodology, perhaps by using different enzymes or modified substrates, could offer a future-oriented route to chiral 2,3-piperidinedione precursors.

Amide Coupling Reaction Strategies for Derivatives

Amide coupling reactions are fundamental in medicinal chemistry for joining a carboxylic acid and an amine. hepatochem.com In the context of 2,3-piperidinedione, these reactions are primarily used for derivatization, specifically to acylate the nitrogen atom of a pre-formed piperidinedione ring. This allows for the synthesis of a diverse library of N-substituted analogs. The reaction requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) activate the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com Additives such as 1-Hydroxybenzotriazole (HOBt) are often used to improve efficiency and suppress side reactions. nih.gov

Phosphonium and Aminium/Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are highly efficient activators that form active esters, leading to high yields in amide bond formation. hepatochem.comyoutube.com

The choice of reagent, solvent, and base (like N,N-Diisopropylethylamine, DIPEA) can be optimized to suit the specific substrates. nih.gov

Table 2: Common Amide Coupling Reagents for N-Acylation

| Reagent Class | Example(s) | Additive(s) | Key Features |

|---|---|---|---|

| Carbodiimide | EDC, DCC | HOBt, DMAP | Widely used, cost-effective. Byproduct removal can be an issue (DCU). luxembourg-bio.comnih.gov |

| Aminium/Uronium | HATU, HBTU | DIPEA (Base) | High efficiency, fast reaction rates, suitable for difficult couplings. youtube.com |

Functional Group Transformations and Derivatization Strategies

Once the 2,3-piperidinedione core is synthesized, it can be further modified through various functional group transformations to access a wider range of derivatives.

Oxidation Reactions

The oxidation of a piperidine ring is a key transformation for introducing unsaturation or additional carbonyl groups. The oxidation of N-alkyl-4-piperidones to their corresponding 2,3-dihydro-4-pyridones is a well-studied transformation that provides insight into the reactivity of the piperidone core. arkat-usa.org A variety of standard oxidizing agents have been tested for this purpose with mixed results. For example, reagents like IBX, CAN, and PhSeCl/NaIO₄ often fail to produce the desired product. arkat-usa.org

A significant breakthrough in this area was the use of mercuric acetate (B1210297) as the oxidant, which successfully converts N-alkyl-4-piperidones to the desired 2,3-dihydro-4-pyridone in high yield, avoiding the formation of undesired enamine isomers that can result from other methods like the Polonovski reaction. arkat-usa.org Another potential route for such transformations is electrochemical oxidation, such as a Shono-type oxidation, which is a known method for functionalizing tertiary heterocyclic amines. mdpi.com

Table 3: Comparison of Oxidation Methods for N-Substituted Piperidones

| Oxidizing Agent/Method | Substrate Example | Product Type | Yield | Reference |

|---|---|---|---|---|

| IBX, CAN, PhSeCl/NaIO₄ | N-Alkyl-4-piperidone | No desired product | 0% | arkat-usa.org |

| mCPBA, TFAA, Et₃N (Polonovski) | N-Alkyl-4-piperidone | Undesired Enamine | 90% | arkat-usa.org |

| Mercuric Acetate (Hg(OAc)₂) | N-Alkyl-4-piperidone | 2,3-Dihydro-4-pyridone | 95% | arkat-usa.org |

Reduction Reactions

The carbonyl groups of this compound are susceptible to reduction by various reducing agents, leading to the formation of hydroxylated piperidine derivatives. The choice of reducing agent can influence the degree and stereoselectivity of the reduction.

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that typically reduces ketones to secondary alcohols. In the case of this compound, treatment with sodium borohydride would be expected to reduce one or both carbonyl groups to hydroxyl groups, yielding piperidinol or piperidinediol derivatives. The stereochemical outcome of such reductions can be influenced by reaction conditions such as temperature and solvent. For instance, in the reduction of related substituted 4-piperidones, conducting the reaction at low temperatures (e.g., -30°C to -10°C) in a protic solvent has been shown to favor the formation of the diequatorial isomer with high stereoselectivity.

Lithium aluminum hydride is a much stronger reducing agent capable of reducing both ketones and amides. hse.rudtic.mil Therefore, its reaction with this compound is expected to be more extensive. The carbonyl groups would be reduced to hydroxyl groups, and the amide functionality within the lactam ring could also be reduced to an amine. The reduction of lactams (cyclic amides) with LiAlH₄ typically yields the corresponding cyclic amines. dtic.milgoogle.com For example, the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride has been used to prepare (R)-3-aminopiperidine dihydrochloride. nbinno.com

Catalytic hydrogenation is another important reduction method for related heterocyclic compounds. For instance, the catalytic hydrogenation of pyridines using catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) is a common method for the synthesis of piperidines. google.comnih.gov While this method is more commonly applied to aromatic precursors, it highlights a potential pathway for the synthesis of fully saturated piperidine rings from unsaturated precursors. The interruption of palladium-catalyzed hydrogenation of certain pyridines has been shown to yield piperidinones. nih.gov

Table 1: Expected Products from Reduction of 2,3-Piperidinedione

| Reducing Agent | Functional Group Targeted | Expected Product(s) | Notes |

| Sodium Borohydride (NaBH₄) | Ketones | 3-Hydroxy-2-piperidone, 2,3-Piperidinediol | Milder conditions, may allow for selective reduction. Stereoselectivity is possible. |

| Lithium Aluminum Hydride (LiAlH₄) | Ketones and Amide (Lactam) | 2,3-Piperidinediol, 3-Aminopiperidine derivatives | Powerful reducing agent, likely to reduce both carbonyls and the lactam. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Rh) | C=C bonds (if present), C=O bonds | Piperidinols, Piperidines | Conditions can be tuned for selectivity. Often used for reducing aromatic precursors. |

Nucleophilic Substitution Reactions

The this compound molecule possesses sites susceptible to nucleophilic attack. The carbonyl carbons are electrophilic and can react with nucleophiles. More significantly, the amino group at the 3-position (in the case of 3-amino-2,6-piperidinedione hydrochloride, a closely related and often used intermediate) is nucleophilic and can participate in substitution reactions. chemicalbook.com

A prime example of this reactivity is the reaction of 3-amino-2,6-piperidinedione hydrochloride with halo-substituted electrophiles. This reaction is a cornerstone in the synthesis of several important pharmaceutical agents. The amino group acts as a nucleophile, displacing a halide from an alkyl or aryl halide to form a new carbon-nitrogen bond.

The reaction with primary and secondary amines can also be envisioned. The carbonyl groups could potentially react with amines to form imines or enamines, or undergo more complex condensation reactions. Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, a reaction that could be conceptually extended to the carbonyl groups in the piperidinedione ring under specific catalytic conditions. rsc.org

Role as a Key Intermediate and Building Block in Complex Organic Molecule Synthesis

This compound and its derivatives are valuable building blocks for the synthesis of more complex molecules, particularly substituted piperidines, which are prevalent in many natural products and pharmaceuticals. nih.govnih.govsemanticscholar.orgorganic-chemistry.org

Synthesis of Substituted Piperidine Derivatives

The piperidine scaffold is a common motif in a vast array of biologically active compounds. The functional groups on the 2,3-piperidinedione ring provide handles for the introduction of various substituents, allowing for the generation of a library of substituted piperidine derivatives.

Stereoselective synthetic routes are often employed to control the spatial arrangement of substituents on the piperidine ring, which is crucial for biological activity. For example, stereocontrolled nucleophilic addition of organometallic reagents to chiral pyridinium (B92312) salts has been used to synthesize 2,6-disubstituted 3-piperidinols. nih.govresearchgate.net Furthermore, chemo-enzymatic methods, such as the use of amine oxidases and ene imine reductases, have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Multicomponent reactions offer an efficient way to construct complex piperidine structures in a single step. For instance, a four-component reaction has been developed for the stereoselective synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centers. hse.ru

Precursor in Pharmaceutical Intermediate Research

Perhaps the most significant role of 3-amino-2,6-piperidinedione hydrochloride is as a key precursor in the synthesis of immunomodulatory drugs (IMiDs®), namely lenalidomide (B1683929) and pomalidomide (B1683931). google.com These drugs are crucial in the treatment of multiple myeloma and other hematological cancers. preprints.org

The synthesis of lenalidomide involves the condensation of 3-amino-2,6-piperidinedione hydrochloride with a substituted isoindolinone derivative, typically methyl 2-(bromomethyl)-3-nitrobenzoate. researchgate.netgoogleapis.comgoogle.com In this reaction, the amino group of the piperidinedione acts as a nucleophile, displacing the bromide to form the core structure of lenalidomide's nitro precursor. preprints.org Subsequent reduction of the nitro group yields lenalidomide.

Table 2: Synthesis of Lenalidomide Precursor

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| 3-Amino-2,6-piperidinedione hydrochloride | Methyl 2-(bromomethyl)-3-nitrobenzoate | N,N-Dimethylformamide (DMF) | Triethylamine (TEA) or Sodium Bicarbonate | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione |

Similarly, pomalidomide is synthesized using 3-amino-2,6-piperidinedione hydrochloride. chemicalbook.com In one common route, it is reacted with 4-nitroisobenzofuran-1,3-dione to form an intermediate which is then reduced to yield pomalidomide. wipo.int The versatility of the 2,3-piperidinedione core has also been exploited to create novel pomalidomide derivatives with potential anti-tumor activities. nih.gov

The demand for these life-saving drugs has driven extensive research into optimizing the synthesis of the 3-amino-2,6-piperidinedione hydrochloride precursor itself, with a focus on developing cost-effective and scalable methods. google.com

Structure Activity Relationship Sar Investigations of 2,3 Piperidinedione and Its Derivatives

Rational Design and Molecular Modifications

Substituent Effects on Bioactivity Profiles

The type and position of substituents on the 2,3-piperidinedione ring system have a profound impact on the bioactivity of the resulting derivatives. The glutarimide (B196013) moiety of thalidomide (B1683933) and its analogs, for instance, is known to be essential for binding to the Cereblon (CRBN) protein. researchgate.net Modifications to this core structure can either enhance or diminish this interaction.

The introduction of different functional groups can alter a compound's electronic properties, lipophilicity, and steric profile, all of which can influence its biological activity. For example, in a series of benzimidazole (B57391) derivatives, the substitution of a methyl or nitro group at the C5 position resulted in moderate inhibitory activity, while a difluoromethoxy group was not favorable. mdpi.com Similarly, for piperine (B192125) analogs, modifications to the aromatic ring, the conjugated dienone system, or the piperidine (B6355638) ring can significantly affect their pharmacological properties, sometimes enhancing and other times abolishing activity. nih.gov

The following table summarizes the effects of different substituents on the bioactivity of selected compound series.

| Compound Series | Substituent | Position | Effect on Bioactivity |

| Benzimidazoles | -CH3, -NO2 | C5 | Moderate inhibition mdpi.com |

| Benzimidazoles | -OCHF2 | C5 | Unfavorable for inhibition mdpi.com |

| Piperine Analogs | Various | Aromatic Ring | Can enhance or abolish activity nih.gov |

| Piperine Analogs | Various | Dienone System | Can enhance or abolish activity nih.gov |

| Piperine Analogs | Various | Piperidine Ring | Can enhance or abolish activity nih.gov |

Positional Isomerism and Stereochemical Impact on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. biomedgrid.comyoutube.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. biomedgrid.comresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. youtube.com

The table below illustrates the impact of stereochemistry on the biological activity of various compounds.

| Compound | Isomer | Biological Activity | Reference |

| Thalidomide | (S)-enantiomer | Higher affinity for Cereblon | researchgate.net |

| Thalidomide | (R)-enantiomer | Lower affinity for Cereblon | researchgate.net |

| 3-Br-acivicin | (5S, αS) isomers | Significant antiplasmodial activity | nih.gov |

| 3-Br-acivicin | Other isomers | Inactive or less active | nih.gov |

| 3-(3-hydroxyphenyl)piperidines | S enantiomers | D2 affinity increases with lipophilicity | nih.gov |

| 3-(3-hydroxyphenyl)piperidines | R enantiomers | No increase in D2 affinity with lipophilicity | nih.gov |

Linker Chemistry and Length Optimization in Advanced Constructs

The linker's role is to position the two connected parts optimally to allow for a productive interaction with their respective biological targets. nih.gov For PROTACs, the linker must bridge the E3 ligase-binding moiety and the target protein-binding moiety in a way that facilitates the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. nih.govexplorationpub.com The length of the linker is a key parameter; if it is too short, steric hindrance may prevent the formation of the ternary complex, and if it is too long, the effective concentration of the two binding partners may be too low for efficient interaction. explorationpub.com

Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures like piperazines and triazoles. researchgate.netnih.govresearchgate.net The choice of linker can also influence the physicochemical properties of the entire molecule, such as its solubility and cell permeability. explorationpub.comnih.gov For example, PEG linkers can increase the hydrophilicity of a PROTAC. nih.gov The use of "click chemistry" has also become a valuable tool for the rapid synthesis of PROTAC libraries with variations in linker length and composition. nih.gov

| Linker Type | Properties | Application Example | Reference |

| Polyethylene Glycol (PEG) | Flexible, hydrophilic | Increases solubility of PROTACs | researchgate.netnih.gov |

| Alkyl Chains | Flexible, hydrophobic | Common in PROTAC and ADC linkers | nih.govresearchgate.net |

| Piperazines | Can be protonated, affects pKa | Used to modulate physicochemical properties | nih.gov |

| Triazoles | Rigid | Formed via "click chemistry" for library synthesis | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govnih.gov QSAR models are mathematical equations that can predict the activity of new, untested compounds based on their molecular descriptors. nih.govresearchgate.net These descriptors can be based on the 2D topology or the 3D structure of the molecules and can include properties like lipophilicity, electronic effects, and steric parameters. nih.gov

The development of a QSAR model involves several steps, including the selection of a training set of compounds with known activities, the calculation of molecular descriptors, the generation of a statistical model, and the validation of the model's predictive power. mdpi.com For a series of piperine analogs, a QSAR model was developed that successfully predicted their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov The model revealed that an increase in the exposed partial negative surface area of the compounds correlated with increased inhibitory activity, while the area of the molecular shadow was inversely proportional to the activity. nih.gov

In another study on 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, a 3D-QSAR model was built to guide the design of new inhibitors of B-Raf kinase. plos.org The model provided insights into the structural requirements for enhanced activity, suggesting that high electron density in certain regions and steric bulk in others would be beneficial. plos.org

Molecular Recognition and Binding Determinants

Understanding how 2,3-piperidinedione derivatives are recognized by their biological targets is fundamental to rational drug design. The binding of these molecules is governed by a complex interplay of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The interaction of thalidomide and its derivatives with Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, is a well-studied example. nih.govnih.gov The glutarimide ring of these molecules fits into a tri-tryptophan pocket in the thalidomide-binding domain of CRBN. researchgate.netnih.gov This binding is stabilized by hydrogen bonds between the imide group of the glutarimide ring and the protein backbone. researchgate.net The phthalimide (B116566) portion of thalidomide can also form interactions with CRBN. nih.gov The binding of these small molecules to CRBN alters its substrate specificity, leading to the recruitment and subsequent degradation of specific proteins. nih.govnih.gov

The structural basis of this interaction has been elucidated through crystallographic studies, which have provided detailed insights into the key binding determinants. nih.gov These studies have shown that both carbonyl groups of the glutarimide ring are important for binding, and the absence of one of these groups leads to a loss of binding affinity. researchgate.net Furthermore, bulky modifications to the glutarimide ring can cause steric clashes and prevent binding. researchgate.net This detailed understanding of molecular recognition has been instrumental in the development of novel CRBN-targeting molecules, including PROTACs. nih.gov

Biochemical Mechanisms and Molecular Interactions Research

Elucidation of Molecular Targets and Pathways

The pleiotropic actions of drugs derived from the 3-amino-2,6-piperidinedione structure are initiated through binding to specific molecular targets, which in turn modulates downstream cellular processes. researchgate.netnih.gov The primary target for the immunomodulatory and anti-myeloma activities of lenalidomide (B1683929) and pomalidomide (B1683931) has been identified as the protein Cereblon (CRBN). drugbank.comnih.gov This interaction is crucial for many of the subsequent molecular effects.

One of the earliest proposed mechanisms of action for thalidomide (B1683933), a key derivative of the piperidinedione structure, was its ability to interact directly with nucleic acids. Studies involving spectrophotometric titrations, viscosity measurements of DNA solutions, and displacement of known intercalating agents have provided evidence that thalidomide can bind specifically to DNA. nih.govresearchgate.netresearchgate.net

This binding was found to occur with DNA from various sources, including human placenta, calf thymus, and salmon sperm, but not with RNA, suggesting a specific interaction with the DNA double helix. nih.govresearchgate.net Further investigation has proposed that thalidomide does not intercalate randomly but shows a preference for guanine-rich regions within the DNA sequence. thalidomide.ca This interaction, which may involve the drug inserting itself between the base pairs of the DNA helix, has been considered a potential clue to the molecular basis of the compound's biological activities. nih.govnih.gov

The 3-amino-2,6-piperidinedione scaffold and its derivatives have been investigated for their ability to inhibit various enzymes, contributing to their therapeutic effects.

A significant mechanism of action for immunomodulatory drugs derived from 3-amino-2,6-piperidinedione is the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.gov Pomalidomide, a potent thalidomide analogue, is a strong inhibitor of TNF-α. nih.govdrugbank.com This inhibitory effect is dependent on the compound's binding to the Cereblon (CRBN) protein; the silencing of CRBN impairs the ability of these drugs to reduce TNF-α production. drugbank.comresearchgate.netnih.gov Research has also indicated that the parent compound, 3-amino-2,6-piperidinedione hydrochloride, can reduce the expression of TNF-α. smolecule.com Pomalidomide is considered more potent in this function than both lenalidomide and thalidomide. nih.gov

While 3-amino-2,6-piperidinedione hydrochloride itself is not primarily recognized as a tubulin inhibitor, structural development studies of its derivative, thalidomide, have led to the creation of analogues with potent anti-myeloma effects acting through tubulin polymerization inhibition. nih.gov This suggests that the piperidinedione scaffold can be modified to target the microtubule cytoskeleton.

One such thalidomide analogue, 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione (5HPP-33), was found to directly inhibit the growth of various myeloma cells and demonstrated significant tubulin polymerization inhibiting activity. nih.govnih.gov This activity is believed to be a potential mechanism for inducing apoptosis in myeloma cells. nih.govnih.gov

Table 1: Tubulin Polymerization Inhibition by a Thalidomide Derivative

| Compound | IC₅₀ (μM) for Tubulin Polymerization Inhibition | Cell Lines Inhibited |

|---|---|---|

| 5HPP-33 | 8.1 | RPMI8226, U266, IM9 |

Data sourced from research on thalidomide analogues designed to elucidate its anti-myeloma mechanisms. nih.govnih.gov

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallo-exopeptidase that plays a role in tumor invasion and angiogenesis, making it a target for anticancer drug design. nih.govnih.gov Research has demonstrated that the 2,6-piperidinedione structure can be utilized as a scaffold to develop novel APN inhibitors.

In one study, a series of inhibitors based on a 3-phenylalanyl-N'-substituted-2,6-piperidinedione framework were designed and synthesized. nih.gov The evaluation of their activity against APN identified a lead compound with potent inhibitory effects.

Table 2: Aminopeptidase N (APN) Inhibition by a Piperidinedione Derivative

| Compound | Scaffold | IC₅₀ (μM) against APN |

|---|---|---|

| Compound 7c | 3-phenylalanyl-N'-substituted-2,6-piperidinedione | 5.00 ± 3.17 |

Data from a study on the design of novel APN inhibitors. nih.gov

Based on available research, there is no significant body of evidence directly linking 2,3-Piperidinedione hydrochloride or its more commonly studied isomer, 3-amino-2,6-piperidinedione hydrochloride, and its primary derivatives like thalidomide and lenalidomide, to the direct modulation of atypical Protein Kinase C (aPKC).

Enzyme Inhibition Kinetics and Specificity Studies

Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

This compound belongs to the piperidine (B6355638) class of compounds, which have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is an integral membrane protein responsible for the breakdown of endogenous fatty acid amides like anandamide. nih.gov The inhibition of FAAH by piperidine-based compounds is a promising strategy for managing pain and inflammation. nih.gov

The primary mechanism of inhibition is covalent modification. nih.gov Piperidine and piperazine (B1678402) aryl ureas are examples of FAAH inhibitors that act as covalent drugs. nih.gov The enzyme's active site hydrolyzes the amide bond within these inhibitor compounds, which leads to the formation of a stable, covalent enzyme-inhibitor adduct. nih.gov Computational studies, including Quantum Mechanics/Molecular Mechanics (QM/MM) analysis, have shown that the FAAH enzyme induces a significant distortion in the amide bond of the piperidine inhibitor upon binding. nih.gov This distortion reduces the conjugation of the nitrogen lone pair with the carbonyl group. nih.gov This enzymatic distortion makes the amide bond more susceptible to hydrolysis, facilitating the covalent reaction with a serine residue (Ser241) in the FAAH active site and promoting the release of the aniline (B41778) leaving group. nih.gov This efficient formation of a covalent bond explains the potent inhibitory activity of these compounds. nih.gov

Protein Binding Dynamics

The interaction of this compound with proteins is studied using computational and experimental methods to understand its biological activity. smolecule.com Molecular docking is a key computational technique used to predict and analyze the binding modes between the compound and its protein targets. smolecule.comnih.gov These studies reveal that piperidine-containing compounds can fit into the binding pockets of target proteins, forming stable complexes. nih.gov

The stability of these ligand-protein complexes is determined by a combination of intermolecular forces, including hydrogen bonds, electronic interactions, and Van der Waals forces. nih.gov For instance, molecular docking analyses of novel 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones with various cancer-related proteins showed that these compounds bind effectively within the active site residues. nih.gov These interactions are crucial for their potential biological outcomes, such as inducing cytotoxic effects in cancer cell lines. nih.gov

Receptor Binding and Ligand-Receptor Interactions

Molecules that bind to receptors are known as ligands, and these interactions can be reversible or irreversible, leading to receptor activation or inactivation. msdmanuals.com Piperidine derivatives have been shown to bind to specific receptor subtypes, demonstrating their potential as selective pharmacological agents. nih.gov

Table 1: Key Molecular Interactions in Piperidine Ligand-Receptor Binding

| Interacting Ligand Group | Receptor Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Protonated Piperidine Nitrogen | Glu172, Asp126 | Bidentate Salt Bridge (Ionic) | nih.gov |

| Protonated Piperidine Nitrogen | Phe107 | π-cation Interaction | nih.gov |

| Ligand Aromatic Rings | Hydrophobic Pockets | Hydrophobic Interactions | nih.gov |

| Ligand Hydroxyl/Fluorine | Glu172, Asp126 | Altered Electrostatic/H-bond | nih.gov |

Mechanisms of Cellular Response Induction (e.g., Apoptosis)

Piperidone compounds have been shown to induce antiproliferative effects and cell death in various cancer cell lines through the induction of apoptosis. nih.gov The primary mechanism involves triggering the intrinsic apoptotic pathway, a process characterized by a sequence of specific cellular events. nih.gov

The induction of apoptosis by piperidones often begins with the accumulation of reactive oxygen species (ROS) within the cell. nih.govnih.gov This increase in oxidative stress is an early event in the apoptotic process. nih.gov Elevated ROS levels lead to mitochondrial depolarization, compromising the integrity of the mitochondrial membrane. nih.gov This is a critical step that culminates in the activation of effector caspases, specifically caspase-3 and caspase-7. nih.gov The activation of these caspases is a definitive hallmark of a cell undergoing apoptosis, as they are the executioner enzymes that dismantle the cell. nih.gov Studies have confirmed significant caspase-3/7 activation in cancer cells treated with piperidone compounds. nih.gov Furthermore, these compounds can elicit DNA fragmentation, evidenced by an increase in the sub-G0/G1 cell population during cell cycle analysis, which is another characteristic of apoptosis. nih.gov

In addition to the ROS-mediated pathway, some piperidine-containing compounds like piperine (B192125) can induce apoptosis by modulating key signaling pathways. mdpi.com For instance, piperine has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell survival and proliferation. mdpi.com By inhibiting this pathway, the compound effectively removes pro-survival signals, tipping the cellular balance towards apoptosis. mdpi.com

Table 2: Summary of Apoptosis Induction Mechanisms by Piperidones

| Cellular Event | Description | Consequence | Reference |

|---|---|---|---|

| ROS Accumulation | Increased levels of reactive oxygen species. | Induces oxidative stress, an early apoptotic trigger. | nih.govnih.gov |

| Mitochondrial Depolarization | Loss of mitochondrial membrane potential. | Leads to the release of pro-apoptotic factors. | nih.gov |

| Caspase-3/7 Activation | Activation of key executioner caspases. | Orchestrates the dismantling of the cell. | nih.gov |

| DNA Fragmentation | Cleavage of genomic DNA. | Hallmark of late-stage apoptosis. | nih.gov |

| PI3K/Akt/mTOR Inhibition | Downregulation of a major cell survival pathway. | Promotes apoptosis by removing pro-survival signals. | mdpi.com |

Computational Chemistry and in Silico Research Methodologies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2,3-piperidinedione hydrochloride, DFT calculations are instrumental in analyzing its chemical reactivity and reaction pathways. researchgate.net These calculations can provide a detailed understanding of the molecule's electronic properties, such as electronegativity, chemical hardness, and electrophilicity index. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the mechanisms of chemical reactions involving this compound. This information is crucial for optimizing synthesis routes and understanding its stability. google.com For instance, DFT can be used to analyze the reactivity of different atomic sites within the molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational techniques for predicting how a small molecule like this compound or its analogs might interact with biological macromolecules, such as proteins. nih.govnih.gov These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or score. nih.govnih.gov For derivatives of the piperidine (B6355638) scaffold, docking studies have been performed to estimate their binding energies with various protein targets. nih.govmdpi.com For example, studies on similar piperidine-containing compounds have used docking to predict their inhibitory potential against enzymes like the main protease (Mpro) of SARS-CoV-2. nih.gov The binding energy values obtained from these simulations help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.govnih.gov The accuracy of these predictions can be enhanced by employing various scoring functions and algorithms. arxiv.org

Table 1: Predicted Binding Affinities of Piperidine Derivatives Against Various Targets

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine Derivative P1 | SARS-CoV-2 Mpro | -7.3 | nih.gov |

| Piperidine Derivative 3a | IL-1β | -6.04 | mdpi.com |

| Piperidine Derivative 4a | IL-1β | -7.18 | mdpi.com |

| Piperidine-based compound 1 | Sigma 1 Receptor (S1R) | Ki of 3.2 nM | nih.gov |

| Piperidine-based compound 3 | Sigma 1 Receptor (S1R) | Ki of 8.9 nM | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the conformational changes and stability of the system over time. nih.govnih.gov MD simulations can confirm the binding modes predicted by docking and provide a more detailed understanding of the interactions at an atomic level. nih.gov By simulating the molecule in a virtual aqueous environment, researchers can assess the stability of different conformations of this compound and its derivatives. nih.gov These simulations are crucial for understanding the physical movement and structural nature of these molecules when interacting with biological systems. nih.gov

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govnih.gov The 2,3-piperidinedione scaffold can be used as a query in similarity searches to identify other compounds with potentially similar biological activities. nih.gov This scaffold-focused approach allows for the discovery of novel core structures that may have improved properties over known active compounds. nih.gov By filtering large compound databases, virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.govepa.gov

Network Pharmacology and Pathway Analysis

Network pharmacology is an emerging field that aims to understand the effects of drugs from a network perspective. nih.govnih.gov For compounds derived from the 2,3-piperidinedione core, network pharmacology can be used to construct and analyze drug-target-disease networks. nih.govresearchgate.net This approach helps in identifying the potential targets of a compound and the biological pathways it might modulate. nih.govnih.govmdpi.com By integrating data from various sources, including genomics, proteomics, and drug databases, network pharmacology can provide a holistic view of the compound's mechanism of action and help in predicting its therapeutic effects and potential side effects. nih.govnih.gov

Predictive Modeling for Biological Activity

Predictive modeling, often utilizing machine learning algorithms, is employed to forecast the biological activity of compounds based on their structural features. clinmedkaz.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models, a form of predictive modeling, establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For new piperidine derivatives, predictive models can be used to estimate their spectrum of biological activities. clinmedkaz.org These models are trained on large datasets of compounds with known activities and can then be used to predict the probability of a new compound being active against a particular target or having a specific pharmacological effect. clinmedkaz.org

Biosynthetic Pathways and Natural Product Research

Enzymatic Pathways in Microbial Systems

In microbial systems, the synthesis of the piperidinedione ring is often managed by large, multi-domain enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govrsc.org These enzymatic assembly lines activate and link amino acid precursors, catalyzing a series of reactions that culminate in the final product. The biosynthesis of indigoidine (B1217730) from L-glutamine is a classic example, involving a single-module NRPS with distinct domains that each perform a specific catalytic function. acs.orgusu.edu

Aminolevulinate synthase (ALAS) is a critical enzyme that catalyzes the first committed step in the biosynthesis of all tetrapyrroles in animals, fungi, and α-proteobacteria, including hemes and chlorophylls. oup.comnih.gov It facilitates the condensation of glycine (B1666218) and succinyl-CoA to produce 5-aminolevulinic acid (ALA). nih.gov While ALAS is a cornerstone of primary metabolism and a key builder of essential biomolecules, it is not directly involved in the biosynthetic pathways that form piperidinedione rings from amino acid precursors like glutamine. The piperidinedione core in natural products like indigoidine originates from a distinct pathway utilizing different enzymatic logic. nih.govoup.com

Acyl-CoA ligases are part of a superfamily of adenylate-forming enzymes that activate carboxylic acids in an ATP-dependent manner. acs.orgnih.gov This activation is a prerequisite for many subsequent reactions, including the formation of thioesters. In the context of nonribosomal peptide synthesis, the adenylation (A) domain of an NRPS performs a parallel function. acs.org For indigoidine biosynthesis, the A-domain of the synthetase (e.g., BpsA or IndC) specifically selects an L-glutamine molecule and activates its carboxyl group by converting it to an aminoacyl-adenylate intermediate at the expense of ATP. acs.orgrsc.org This activated state is analogous to the function of acyl-CoA ligases and is the essential first step that prepares the glutamine for subsequent enzymatic processing. acs.orgnih.gov

The formation of amide bonds in many biological pathways is an energy-dependent process catalyzed by ATP-dependent amide bond synthetases. researchgate.netacs.org These enzymes ensure that the formation of the stable amide linkage is thermodynamically favorable. The NRPS machinery responsible for piperidinedione synthesis elegantly incorporates this mechanism. The adenylation (A) domain of the indigoidine synthetase uses the energy from ATP hydrolysis to AMP and pyrophosphate to activate the L-glutamine precursor. rsc.orgrsc.org Following activation, the aminoacyl group is transferred to the adjacent peptidyl carrier protein (PCP) or thiolation (T) domain, forming a high-energy thioester bond. acs.orgacs.org The entire process, from substrate selection to thioester formation, represents a specialized, integrated ATP-dependent synthetase system poised for the final cyclization step.

The final step in the formation of the piperidinedione ring within the indigoidine pathway is a cyclization reaction catalyzed by the thioesterase (TE) domain, located at the C-terminus of the NRPS enzyme. acs.orgresearchgate.net The L-glutamine, tethered as a thioester to the PCP domain, is positioned within the active site of the TE domain. The TE domain then facilitates a nucleophilic attack from the amino group of the glutamine onto its own thioester carbonyl carbon. nih.govnih.gov This intramolecular condensation reaction results in the formation of the six-membered piperidinedione ring and releases the cyclic product, (S)-3-aminopiperidine-2,6-dione, from the enzyme. nih.govusu.edu This catalytic strategy is a common mechanism used by NRPSs to generate cyclic peptide and related natural products. researchgate.netnih.gov

Table 1: Key Enzymatic Steps in the Biosynthesis of the Piperidinedione Ring in the Indigoidine Pathway

| Step | Enzymatic Activity/Domain | Substrate(s) | Product | Function |

| 1. Activation | Adenylation (A) Domain | L-Glutamine, ATP | L-glutamyl-AMP | Selects and activates the amino acid precursor. acs.orgrsc.org |

| 2. Thioesterification | Peptidyl Carrier Protein (PCP) Domain | L-glutamyl-AMP | L-glutamyl-S-PCP | Covalently tethers the activated substrate to the enzyme. acs.orgacs.org |

| 3. Cyclization & Release | Thioesterase (TE) Domain | L-glutamyl-S-PCP | (S)-3-aminopiperidine-2,6-dione | Catalyzes intramolecular ring formation and releases the product. nih.govnih.gov |

Non-Enzymatic Cyclization Processes

The chemical structure of certain amino acid derivatives lends itself to spontaneous, non-enzymatic cyclization under specific conditions. N-terminal glutamine and glutamic acid residues in peptides and proteins are known to undergo intramolecular cyclization to form a five-membered pyroglutamate (B8496135) (pGlu) ring. nih.govcreative-biolabs.com This reaction involves the nucleophilic attack of the N-terminal alpha-amino group on the side-chain carbonyl carbon, leading to the release of ammonia (B1221849) (from glutamine) or water (from glutamic acid). nih.govsci-hub.se The rate of this spontaneous conversion can be influenced by factors such as pH and temperature. creative-biolabs.comnih.gov While this process forms a five-membered lactam rather than a six-membered piperidinedione, it highlights the inherent chemical reactivity and propensity of these precursor molecules to form cyclic structures without enzymatic catalysis. nih.gov

Integration into Natural Product Scaffolds (e.g., Moenomycin, Indigoidine)

The piperidinedione core, once formed, can serve as a building block for more complex natural products.

Indigoidine: The biosynthesis of the blue pigment indigoidine is the most well-documented example of a piperidinedione-containing natural product. wikipedia.orgchemicalbook.com The pathway does not stop at the formation of (S)-3-aminopiperidine-2,6-dione. This intermediate is further processed by an oxidation (Ox) domain, also embedded within the NRPS, which introduces a double bond into the ring. nih.govacs.org Subsequently, two of these oxidized piperidinedione-like molecules undergo a condensation reaction to form the final dimeric structure of indigoidine. nih.govwikipedia.org

Moenomycin: The moenomycin family of antibiotics are complex phosphoglycolipid natural products that are potent inhibitors of bacterial cell wall synthesis. wikipedia.orgnih.gov Their intricate structure consists of a substituted oligosaccharide, a phosphoglyceric acid linker, and a long isoprenoid lipid tail. wikipedia.orgresearchgate.net Contrary to some suggestions, detailed structural analysis of moenomycin A and its analogues reveals that they do not contain a piperidinedione ring system. acs.orgpsu.eduresearchgate.net A key structural feature in some moenomycins is a 2-aminocyclopentane-1,3-dione chromophore, which is a five-membered ring, not a six-membered piperidine (B6355638) derivative. psu.edu The biosynthesis of moenomycin is extensive and has been fully characterized, involving seventeen dedicated enzymes, but it follows a pathway distinct from that of piperidinedione synthesis. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-Piperidinedione hydrochloride, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy of related 2,3-piperidinedione derivatives, the protons on the piperidine (B6355638) ring exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons adjacent to the nitrogen and carbonyl groups typically appear as multiplets in distinct regions of the spectrum. In one study, the methylene protons (CH₂) at position 6 were observed as a multiplet at approximately 3.22 ppm, while the protons at position 5 appeared as a multiplet around 1.86 ppm, and the protons at position 4 were observed as a triplet at about 2.70 ppm (J = 6.5 Hz). lookchem.com These signals provide a fingerprint of the piperidine ring system.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbons of the dione (B5365651) functionality are typically the most deshielded, appearing at the downfield end of the spectrum. The chemical shifts of the methylene carbons within the ring further confirm the connectivity and substitution pattern of the molecule.

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose.

Under ESI-MS analysis, derivatives of 2,3-piperidinedione have shown clear molecular ion peaks, which is crucial for confirming the molecular formula. For example, a derivative of 2,3-piperidinedione exhibited a calculated mass-to-charge ratio (m/z) of 426.2 and was found at 425.6, corresponding to the molecular ion. nih.gov Another study reported a calculated m/z of 365.3 and a found value of 364.4 for a different derivative. researchgate.netmdpi.com

Infrared and Near-Infrared (NIR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

The IR spectrum of 2,3-piperidinedione derivatives prominently features strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functional group. These bands are typically observed in the region of 1641-1689 cm⁻¹. lookchem.comnih.govresearchgate.netmdpi.com Additionally, the N-H stretching vibration of the piperidine ring is characteristically seen around 3221-3398 cm⁻¹. lookchem.comnih.govresearchgate.netmdpi.com The presence and position of these bands provide direct evidence for the key functional groups within the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3221-3398 lookchem.comnih.govresearchgate.netmdpi.com |

| C=O | Stretching | 1641-1689 lookchem.comnih.govresearchgate.netmdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound. google.comgoogle.com By separating the components of a mixture, HPLC allows for the quantification of the target compound and any impurities present.

In synthetic procedures, HPLC is used to track the consumption of starting materials and the formation of the desired product over time. googleapis.com This real-time analysis enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity. For purity assessment, a validated HPLC method can provide precise and accurate determination of the percentage of this compound in a sample. Different columns and mobile phases can be employed to achieve optimal separation from any related substances or degradation products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. For this compound, the UV-Vis spectrum is influenced by the chromophoric dione functionality.

The carbonyl groups in the 2,3-piperidinedione ring system give rise to characteristic n→π* and π→π* electronic transitions. These transitions result in absorption maxima at specific wavelengths in the UV region. The position and intensity (molar absorptivity) of these absorption bands can be influenced by the solvent and the presence of other functional groups in the molecule. While specific UV-Vis data for the hydrochloride salt is not detailed in the provided context, this technique remains a valuable tool for quantitative analysis and for studying the electronic properties of the compound. google.comgoogle.com

Chiral Spectroscopy for Enantiomeric Purity Assessment

Since 2,3-Piperidinedione possesses a stereocenter, it can exist as a pair of enantiomers. Chiral spectroscopy, particularly techniques like chiral HPLC, is crucial for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The separation of racemic mixtures of 2,3-piperidinedione derivatives can be achieved using HPLC with a chiral stationary phase. google.comgoogle.com This allows for the resolution of the two enantiomers into distinct peaks, and the ratio of their peak areas provides a measure of the enantiomeric excess (ee). Alternatively, resolution can be achieved using a resolving agent like camphorsulfonic acid. google.com Such analysis is critical in pharmaceutical development, where the pharmacological activity and safety profile of a drug can be highly dependent on its stereochemistry.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,3-Piperidinedione hydrochloride, and how do reaction conditions influence purity?

- Methodology :

- Step 1 : Start with the piperidine ring precursor (e.g., 2,3-piperidinedione). Neutralize the free base using hydrochloric acid in a polar solvent (e.g., ethanol or methanol) under controlled pH (4–6) to form the hydrochloride salt .

- Step 2 : Purify via recrystallization from a solvent system like ethanol/water (3:1 v/v) to remove unreacted starting materials .

- Critical Parameters : Temperature (maintain ≤60°C to prevent decomposition), stirring rate (>300 rpm for uniform mixing), and inert atmosphere (N₂ or Ar) to avoid oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- ¹H/¹³C NMR : Confirm the piperidine ring structure and hydrochloride salt formation. Look for downfield shifts in NH protons (δ 8–10 ppm) and carbonyl carbons (δ 170–180 ppm) .

- FT-IR : Validate carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and N–H stretches at ~2500–3000 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H⁺]⁺ or [M-Cl]⁻ ions) with <2 ppm error .

- Data Cross-Validation : Compare with computational models (e.g., DFT) to resolve ambiguities in peak assignments .

Q. What safety precautions are critical when handling this compound?

- Handling Protocol :

- PPE : Wear nitrile gloves, lab coat, and ANSI Z87.1-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods with ≥100 fpm face velocity to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying solvent systems?

- Experimental Design :

- Solvent Screening : Test aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH, EtOH) solvents. Hydrochloride salts typically achieve higher yields (>85%) in protic solvents due to better ion solvation .

- Catalyst Addition : Evaluate Lewis acids (e.g., ZnCl₂) at 1–5 mol% to accelerate ring closure .

- Data Table :

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol | 88 | 99.2 |

| THF | 62 | 94.5 |

| DMF | 71 | 97.8 |

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Conflict Resolution Strategy :

- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to confirm connectivity .

- pH-Dependent Studies : Analyze NMR spectra at pH 2–7 to distinguish protonation states of the piperidine nitrogen .

- Case Study : A 2023 study resolved conflicting ¹³C NMR signals for a similar piperidine derivative using dynamic NMR experiments at variable temperatures .

Q. What strategies mitigate poor solubility of this compound in aqueous biological assays?

- Approaches :

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) to enhance solubility while maintaining biocompatibility .

- Salt Screening : Test alternative counterions (e.g., citrate, besylate) to improve hydrophilicity .

- Data Table :

| Formulation | Solubility (mg/mL) |

|---|---|

| Hydrochloride salt | 12.5 |

| Besylate salt | 28.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.